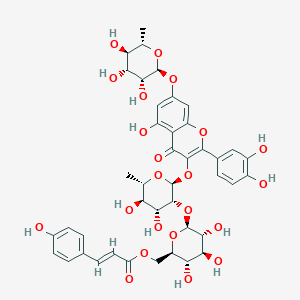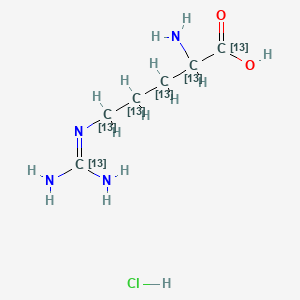
(R)-Thionisoxetine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Thionisoxetine is a chiral compound with significant interest in the field of medicinal chemistry. It is known for its potential therapeutic applications, particularly in the treatment of neurological disorders. The compound’s unique stereochemistry plays a crucial role in its biological activity, making it a subject of extensive research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Thionisoxetine typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method includes the asymmetric hydrogenation of a suitable precursor, using a chiral rhodium or ruthenium catalyst. The reaction conditions often involve moderate temperatures and pressures to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of ®-Thionisoxetine may involve large-scale asymmetric synthesis using continuous flow reactors. This method allows for better control over reaction conditions and scalability. The use of advanced purification techniques, such as chiral chromatography, ensures the isolation of the pure enantiomer.
化学反应分析
Types of Reactions
®-Thionisoxetine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where reagents like alkyl halides can introduce different alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Alkylated thionisoxetine derivatives.
科学研究应用
®-Thionisoxetine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders such as depression and anxiety.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ®-Thionisoxetine involves its interaction with specific molecular targets in the body. It is known to inhibit the reuptake of certain neurotransmitters, such as serotonin and norepinephrine, by binding to their respective transporters. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and producing therapeutic effects.
相似化合物的比较
Similar Compounds
(S)-Thionisoxetine: The enantiomer of ®-Thionisoxetine, which may have different biological activity.
Fluoxetine: A selective serotonin reuptake inhibitor with a similar mechanism of action but different chemical structure.
Duloxetine: Another serotonin-norepinephrine reuptake inhibitor with distinct pharmacological properties.
Uniqueness
®-Thionisoxetine is unique due to its specific stereochemistry, which significantly influences its interaction with biological targets. This enantiomer’s selectivity and potency make it a valuable compound for therapeutic applications, distinguishing it from other similar compounds.
属性
分子式 |
C17H21NOS |
|---|---|
分子量 |
287.4 g/mol |
IUPAC 名称 |
(3R)-N-methyl-3-(2-methylsulfanylphenoxy)-3-phenylpropan-1-amine |
InChI |
InChI=1S/C17H21NOS/c1-18-13-12-15(14-8-4-3-5-9-14)19-16-10-6-7-11-17(16)20-2/h3-11,15,18H,12-13H2,1-2H3/t15-/m1/s1 |
InChI 键 |
NDVZIUGCCMZHLG-OAHLLOKOSA-N |
手性 SMILES |
CNCC[C@H](C1=CC=CC=C1)OC2=CC=CC=C2SC |
规范 SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[7-[3-(1,3-dihydroisoindol-2-yl)propoxy]-6-methoxy-4-pyrrolidin-1-ylquinazolin-2-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B12372420.png)






![6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B12372459.png)
![(1R,2R,3E,5R,7S,9E,11R,12S,13R,14S,15R,16S)-16-benzyl-2,5,12,13-tetrahydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one](/img/structure/B12372462.png)

![N-[(E)-[4-[2-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]methylideneamino]-N'-hydroxyoctanediamide](/img/structure/B12372474.png)

![disodium;6-amino-4-hydroxy-5-[(4-nitro-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12372482.png)

